Methyl (E)-3-(3-phenoxyphenyl)acrylate
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Overview
Description
Methyl (E)-3-(3-phenoxyphenyl)acrylate is an organic compound that belongs to the class of phenylacrylates. This compound is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to an acrylate moiety. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-3-(3-phenoxyphenyl)acrylate typically involves the esterification of (E)-3-(3-phenoxyphenyl)acrylic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
(E)-3-(3-phenoxyphenyl)acrylic acid+methanolacid catalystMethyl (E)-3-(3-phenoxyphenyl)acrylate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-(3-phenoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate moiety into an alcohol or other reduced forms.
Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenoxyphenyl acrylates.
Scientific Research Applications
Methyl (E)-3-(3-phenoxyphenyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of Methyl (E)-3-(3-phenoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The phenoxy group and acrylate moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-3-(4-phenoxyphenyl)acrylate
- Methyl (E)-3-(2-phenoxyphenyl)acrylate
- Ethyl (E)-3-(3-phenoxyphenyl)acrylate
Uniqueness
Methyl (E)-3-(3-phenoxyphenyl)acrylate is unique due to the specific positioning of the phenoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure allows it to exhibit distinct properties compared to its analogs.
Biological Activity
Methyl (E)-3-(3-phenoxyphenyl)acrylate is an organic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal domains. Its unique structure, characterized by a phenoxy group attached to a phenyl ring and an acrylate moiety, plays a significant role in its interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C16H14O3. The compound's structural features include:
- Phenoxy Group : This group significantly influences the compound's chemical properties and biological activities.
- Acrylate Moiety : The presence of this functional group allows for various chemical reactions, enhancing its potential applications in medicinal chemistry.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound can inhibit the growth of various microorganisms, indicating its potential as an antimicrobial agent.
- Antifungal Activity : The compound has shown promise against fungal strains, making it a candidate for further exploration in antifungal therapies.
- Mechanistic Studies : Initial findings indicate that this compound interacts with specific enzymes and receptors in biological systems, which could lead to significant biochemical effects. Detailed mechanistic studies are necessary to elucidate these interactions further.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals unique aspects of its biological activity:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl (E)-3-(4-phenoxyphenyl)acrylate | Similar phenoxy group but different position | Variation in biological activity due to substitution |
Methyl (E)-3-(2-phenoxyphenyl)acrylate | Similar framework with positional variation | Different reactivity patterns |
Ethyl (E)-3-(3-phenoxyphenyl)acrylate | Ethyl group instead of methyl | Potential differences in solubility and volatility |
The positioning of the phenoxy group on the phenyl ring is critical for the compound's reactivity and biological activity compared to its analogs.
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Study on Antioxidant Activity : A study investigating the antioxidant properties of related compounds found that structural modifications significantly influenced their efficacy. The presence of specific substituents was correlated with higher antioxidant activity, suggesting that similar modifications could enhance the activity of this compound .
- Multitarget Molecular Hybrids : Research into multitarget molecular hybrids incorporating cinnamic acids demonstrated that structural variations could lead to significant differences in biological response. This indicates that this compound may also benefit from hybridization strategies to enhance its therapeutic potential .
Properties
Molecular Formula |
C16H14O3 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
methyl (E)-3-(3-phenoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H14O3/c1-18-16(17)11-10-13-6-5-9-15(12-13)19-14-7-3-2-4-8-14/h2-12H,1H3/b11-10+ |
InChI Key |
GPKUSCCWJPPDPE-ZHACJKMWSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)OC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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